(R)-(E)-2-(4-(2-(5-(1-(3,5-Dichloropyridin-4-yl)ethoxy)-1H-indazol-3-yl)vinyl)-1H-pyrazol-1-yl)ethanol, designated as LY2874455, is a potent, selective, small-molecule inhibitor of fibroblast growth factor receptors (FGFRs) []. This molecule demonstrates biological activity against all four FGFR subtypes: FGFR1, FGFR2, FGFR3, and FGFR4 []. LY2874455 exhibits this inhibitory activity with similar potency across all four FGFRs in biochemical assays []. In scientific research, LY2874455 serves as a valuable tool for investigating the roles of FGFR signaling pathways in various biological processes and disease models [, , , , , , , , , , , , , , ].
LY2874455 is a selective inhibitor of fibroblast growth factor receptors (FGFRs) that has demonstrated significant antitumor activity across various cancer models. It is particularly noted for its ability to inhibit the phosphorylation of FGFRs, which are implicated in numerous malignancies due to their role in cell proliferation and survival pathways. The compound is classified as a small molecule drug with a specific focus on targeting FGFR signaling pathways.
LY2874455 was developed as part of research efforts aimed at creating targeted therapies for cancers associated with aberrant FGFR signaling. It is classified under the category of kinase inhibitors, specifically targeting the FGFR family, which includes FGFR1, FGFR2, and FGFR3. The compound has been assigned the CAS number 1254473-64-7 and is recognized for its potential therapeutic applications in oncology .
The synthesis of LY2874455 involves several key steps, utilizing various chemical reactions to construct its molecular framework. The process typically includes:
The detailed synthetic pathway involves multiple reaction stages, including nucleophilic substitutions and condensation reactions, leading to the formation of the final compound.
The molecular structure of LY2874455 can be represented by its chemical formula, which reflects its complex arrangement of atoms. The compound features several functional groups that contribute to its biological activity:
The three-dimensional conformation of LY2874455 plays a crucial role in its interaction with target proteins, influencing its efficacy as an inhibitor .
LY2874455 undergoes various chemical reactions that are critical for its function as an FGFR inhibitor:
The compound's reactivity profile indicates that it can selectively target FGFRs without significantly affecting other kinases, making it a promising candidate for further clinical development.
The mechanism by which LY2874455 exerts its effects involves several steps:
Data from preclinical studies indicate that LY2874455 shows significant efficacy in xenograft models of cancer, reinforcing its potential as a therapeutic agent.
LY2874455 exhibits several notable physical and chemical properties:
These properties are essential for optimizing formulations for clinical trials and potential therapeutic applications .
LY2874455 has been primarily investigated for its applications in oncology:
The fibroblast growth factor receptor (FGFR) family comprises four receptor tyrosine kinases (FGFR1-4) that regulate essential cellular processes including proliferation, differentiation, and survival. These single-pass transmembrane proteins feature extracellular ligand-binding domains, transmembrane segments, and intracellular tyrosine kinase domains [3] [6]. FGFR activation occurs through binding of fibroblast growth factors (FGFs), facilitated by heparan sulfate co-receptors, leading to receptor dimerization and transphosphorylation. This triggers downstream signaling cascades including Ras/MAPK, PI3K/AKT, and PLCγ pathways, which collectively promote oncogenic processes when dysregulated [3] [6] [9].
FGFR pathway aberrations occur in approximately 1.9-7.1% of human cancers, with varying prevalence across tumor types. Urothelial carcinoma exhibits the highest frequency (14.8-32%), followed by colorectal cancer (31%), gastric cancer (16.8-25.6%), and breast cancer (12.6-18%) [3] [6]. These molecular alterations manifest as three principal oncogenic mechanisms:
Gene Amplification: The most common aberration (53.7-66% of FGFR alterations), particularly affecting FGFR1 in breast and squamous lung cancers. FGFR1 amplification occurs in approximately 10% of breast cancers and 19% of lung squamous cell carcinomas, where it drives ligand-dependent signaling and correlates with poor prognosis and reduced overall survival [3] [6]. FGFR2 amplification in gastric cancer demonstrates similar clinical implications, with high-level amplification (FISH ratio >5) causing FGFR hyperactivation through increased autophosphorylation [6].
Point Mutations: Accounting for 26-38.8% of FGFR aberrations, these mutations induce constitutive receptor activation. Tumor-specific hotspot mutations include FGFR3 S249C in bladder cancer (targetable by erdafitinib) and FGFR2 S252W/N549K in endometrial carcinoma [3] [6]. Notably, FGFR1 mutations (N546K, K656E) occur in approximately 21% of H3K27M-mutant diffuse midline gliomas [6].
Gene Fusions: Representing 5.6-8% of FGFR alterations, these chromosomal rearrangements create chimeric proteins with ligand-independent kinase activity. Multiple fusion partners have been identified across tumor types, offering additional therapeutic targets [3] [6].
Table 1: Prevalence of FGFR Aberrations in Human Cancers
Aberration Type | Frequency (%) | Primary Tumor Associations | Key Clinical Implications |
---|---|---|---|
Amplification (Overall) | 53.7-66 | Breast, lung SqCC, gastric | Poor prognosis, reduced OS |
FGFR1 Amplification | 49-56.8 | Breast cancer (10%), lung SqCC (19%) | Shorter OS (58.6 vs 80 months) |
FGFR2 Amplification | 14.2-19 | Gastric cancer (5-16.8%) | High-level amp: FISH ratio >5 |
Mutations (Overall) | 26-38.8 | Bladder, endometrial, gliomas | Constitutive activation |
FGFR3 Mutations | 17.7-26 | Bladder cancer (hotspots) | FDA-approved target |
Fusions/Rearrangements | 5.6-8 | Cholangiocarcinoma, gliomas | Ligand-independent signaling |
The molecular characterization of FGFR-driven oncogenesis has catalyzed development of FGFR-targeted therapies. Current FGFR tyrosine kinase inhibitors fall into two main categories: multi-kinase inhibitors with anti-FGFR activity (e.g., lenvatinib, ponatinib) and selective FGFR inhibitors designed for enhanced specificity [3] [6]. Selective inhibitors are further classified as isoform-specific or pan-FGFR inhibitors, with the latter simultaneously targeting FGFR1-4 to overcome tumor heterogeneity and compensatory signaling [4] [9].
LY2874455 emerged as a next-generation pan-FGFR inhibitor addressing limitations of earlier compounds like BGJ398 (infigratinib). While BGJ398 exhibits potent activity against FGFR1-3 (IC₅₀: 0.9-1.4 nM), its inhibition of FGFR4 is significantly weaker (IC₅₀: 60 nM), creating a therapeutic gap for FGFR4-dependent malignancies [2] [4]. Additionally, the transient cytostatic effects observed with BGJ398 in FRS2-amplified liposarcomas highlighted the need for more potent inhibitors capable of inducing sustained antitumor responses [2].
The structural design of LY2874455 features a dichloropyridyl moiety and indazole core that optimize interactions with the FGFR kinase domain's ATP-binding pocket. This molecular architecture enables balanced inhibition across all FGFR isoforms while maintaining selectivity against unrelated kinases [4] [8]. Unlike covalent FGFR inhibitors, LY2874455 functions as a reversible ATP-competitive inhibitor, potentially reducing off-target effects [4] [9].
Table 2: Comparative Biochemical Profiles of Selective FGFR Inhibitors
Inhibitor | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) | Primary Isoform Specificity |
---|---|---|---|---|---|
LY2874455 | 2.8 | 2.6 | 6.4 | 6 | Pan-FGFR |
BGJ398 (Infigratinib) | 0.9 | 1.4 | 1.0 | 60 | FGFR1-3 |
Erdafitinib | 1.2 | 2.5 | 3.0 | 5.7 | Pan-FGFR |
AZD4547 | 0.2 | 0.5 | 1.8 | 165 | FGFR1-3 |
LY2874455 demonstrates balanced inhibition across all FGFR isoforms with biochemical IC₅₀ values of 2.8 nM (FGFR1), 2.6 nM (FGFR2), 6.4 nM (FGFR3), and 6 nM (FGFR4) in cell-free assays [4] [7] [9]. This equipotent activity translates to functional cellular effects, with LY2874455 inhibiting FGF-induced ERK phosphorylation in HUVECs and RT-112 cells at IC₅₀ values ranging from 0.3 to 0.8 nM [9] [10]. The compound also directly suppresses FGFR2 phosphorylation in gastric cancer cell lines (SNU-16, KATO-III) with IC₅₀ values of 0.8 and 1.5 nM, respectively [9].
The molecular mechanism involves competitive ATP-binding site occupation within the FGFR kinase domain. This binding prevents receptor autophosphorylation and subsequent activation of downstream effectors. Specifically, LY2874455 inhibits phosphorylation of FRS2 (FGFR substrate 2), the immediate downstream adaptor protein in FGFR signaling, at concentrations as low as 0.8 nM [9] [10]. Consequently, it suppresses activation of MAPK/ERK, PI3K/AKT, and STAT pathways—critical mediators of cancer cell survival and proliferation [1] [10].
Pharmacokinetic studies reveal favorable oral bioavailability and dose-dependent exposure. The compound has an effective half-life of approximately 12 hours, supporting twice-daily dosing regimens in clinical settings [5]. At pharmacologically relevant concentrations (100 nM), LY2874455 achieves 50% clonogenic cell death and 60-70% suppression of ERK phosphorylation, confirming target engagement [1] [10]. This concentration has been successfully employed in multiple preclinical models to evaluate antitumor efficacy and combination effects [1] [10].
Beyond monotherapy applications, LY2874455 demonstrates significant radiosensitizing properties. In radioresistant cancer cell lines (H1703, A549, H1299), 100 nM LY2874455 enhanced sensitivity to X-ray irradiation by 31-62% at the D₅₀ (dose required for 50% clonogenic survival). Mechanistically, this combination induced mitotic catastrophe characterized by multinucleated cells and aberrant nuclear morphology—a hallmark of radiation-induced cell death [1] [10]. In A549 xenograft models, combined LY2874455 (3 mg/kg orally) and radiation (10 Gy) significantly suppressed tumor growth compared to either modality alone, without observable toxicity [10].
LY2874455 also exhibits synergistic potential with other therapeutic modalities. In FRS2-amplified dedifferentiated liposarcoma models, it demonstrated superior efficacy compared to BGJ398, inducing sustained growth inhibition and moderate apoptosis [2]. This enhanced activity stems from its broader inhibition profile and more complete suppression of FGFR-dependent survival pathways, particularly in tumors dependent on FGFR4 signaling.
Table 3: Preclinical Efficacy of LY2874455 Across Cancer Models
Cancer Model | Genetic Features | LY2874455 Concentration/Dose | Key Outcomes | Reference |
---|---|---|---|---|
A549 Xenograft | FGFR1-4 wild-type | 3 mg/kg oral (7 days) + 10 Gy X-ray | Significant tumor growth suppression vs monotherapy | [10] |
H1299 Cells | FGFR1-4 wild-type | 100 nM | 53% increased radiation sensitivity | [1] [10] |
DDLPS Cell Lines | FRS2 amplification | 100-1000 nM | Sustained growth inhibition, apoptosis induction | [2] |
RT-112 Xenograft | FGFR3 overexpression | 3 mg/kg BID | Tumor regression (TED₉₀: 3 mg/kg) | [4] [9] |
OPM-2 Xenograft | FGFR3 mutant | 3 mg/kg BID | Significant tumor regression | [9] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7